molecular formula C9H8F3NO3 B1304649 Amino[4-(trifluoromethoxy)phenyl]acetic acid CAS No. 261952-24-3

Amino[4-(trifluoromethoxy)phenyl]acetic acid

Cat. No. B1304649
M. Wt: 235.16 g/mol
InChI Key: KBWQXEWTAXZMRX-UHFFFAOYSA-N
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Description

“Amino[4-(trifluoromethoxy)phenyl]acetic acid” is a useful amino acid derivative . It has a molecular formula of C9H8F3NO3 and a molecular weight of 235.16 .


Molecular Structure Analysis

The InChI code for “Amino[4-(trifluoromethoxy)phenyl]acetic acid” is 1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m0/s1 .


Physical And Chemical Properties Analysis

“Amino[4-(trifluoromethoxy)phenyl]acetic acid” is a solid at room temperature . It has a molecular formula of C9H8F3NO3 and a molecular weight of 235.16 .

Scientific Research Applications

Electrochemical Applications

Amino[4-(trifluoromethoxy)phenyl]acetic acid derivatives have been explored in electrochemical applications. For instance, in a study by Kowsari et al. (2019), derivatives of phenylglycine, including those related to Amino[4-(trifluoromethoxy)phenyl]acetic acid, were used to enhance the electrochemical properties of poly ortho aminophenol films. These films showed promising results for supercapacitor applications, demonstrating high specific capacitance (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).

Fluorescence Derivatization

In the field of analytical chemistry, Iwata et al. (2000) demonstrated the use of 4-(5′,6′-Dimethoxybenzothiazolyl)phenylisothiocyanate, a compound structurally related to Amino[4-(trifluoromethoxy)phenyl]acetic acid, for fluorescence derivatization of amino acids in liquid chromatography. This approach enhanced the sensitivity and detection capabilities of amino acids in chromatographic analyses (Iwata, Mitoma, & Yamaguchi, 2000).

Antimicrobial Activities

A study by Patel and Shaikh (2011) involved synthesizing derivatives of Amino[4-(trifluoromethoxy)phenyl]acetic acid to evaluate their antimicrobial activities. Some compounds showed good activity compared to standard drugs, suggesting potential in developing new antimicrobial agents (Patel & Shaikh, 2011).

Anticancer Studies

In research by Shah et al. (2019), alkali metal complexes containing derivatives of Amino[4-(trifluoromethoxy)phenyl]acetic acid were synthesized and evaluated for their anticancer activity against lung and oral cancer cell lines. The study found that these complexes displayed significant antibacterial and anticancer activities, indicating their potential in cancer treatment (Shah, Shah, Khan, Ahmed, Sohani, Hussain, Csuk, Anwar, & Al-Harrasi, 2019).

Treatment of Inflammatory Diseases

Jilani et al. (2013) synthesized an analogue of Amino[4-(trifluoromethoxy)phenyl]acetic acid for use in treating inflammatory bowel diseases. The study demonstrated that this compound was as effective as standard treatments for ulcerative colitis, presenting a new avenue for therapeutic development (Jilani, Shomaf, & Alzoubi, 2013).

Safety And Hazards

The safety information for “Amino[4-(trifluoromethoxy)phenyl]acetic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-2-[4-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWQXEWTAXZMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380475
Record name Amino[4-(trifluoromethoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino[4-(trifluoromethoxy)phenyl]acetic acid

CAS RN

261952-24-3
Record name α-Amino-4-(trifluoromethoxy)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261952-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amino[4-(trifluoromethoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Mikami, M Kawasaki, S Ikeda, N Negoro… - Chemical and …, 2017 - jstage.jst.go.jp
Discovery of a Novel Series of Pyrazolo[1,5-a]pyrimidine-Based Phosphodiesterase 2A Inhibitors Structurally Different from N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)…
Number of citations: 15 www.jstage.jst.go.jp

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